6-(3-benzyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yloxy)nicotinamide
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Overview
Description
- It belongs to the class of tetrahydrobenzoazepines and contains both a benzyl group and a nicotinamide moiety.
6-(3-benzyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yloxy)nicotinamide: is a chemical compound with the following IUPAC name: (1R,5S)-3-benzyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine .
Preparation Methods
- The synthetic route for this compound involves the construction of the tetrahydrobenzoazepine ring system followed by the attachment of the nicotinamide group.
- Industrial production methods may vary, but the synthesis typically starts from commercially available starting materials.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions and the substituents present in the molecule.
Scientific Research Applications
Chemistry: This compound may serve as a building block for the synthesis of other bioactive molecules.
Biology: It could be investigated for potential biological activities, such as receptor binding or enzyme inhibition.
Medicine: Research may explore its pharmacological properties, including potential therapeutic applications.
Industry: It might find use in the development of new materials or as a precursor in organic synthesis.
Mechanism of Action
- Unfortunately, detailed information about the exact mechanism of action for this compound is not readily available in the sources I’ve accessed.
- Further research would be needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds: While I don’t have a direct list of similar compounds, you can explore related tetrahydrobenzoazepines and nicotinamide derivatives.
Uniqueness: Highlighting its uniqueness would require a comparative analysis with structurally related compounds.
Properties
Molecular Formula |
C23H23N3O2 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
6-[(3-benzyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)oxy]pyridine-3-carboxamide |
InChI |
InChI=1S/C23H23N3O2/c24-23(27)20-7-9-22(25-15-20)28-21-8-6-18-10-12-26(13-11-19(18)14-21)16-17-4-2-1-3-5-17/h1-9,14-15H,10-13,16H2,(H2,24,27) |
InChI Key |
AMTZKDOKNZADMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC2=C1C=CC(=C2)OC3=NC=C(C=C3)C(=O)N)CC4=CC=CC=C4 |
Origin of Product |
United States |
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